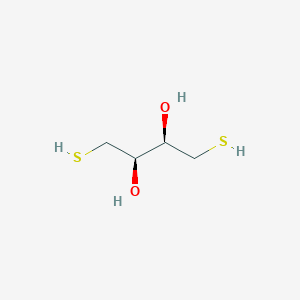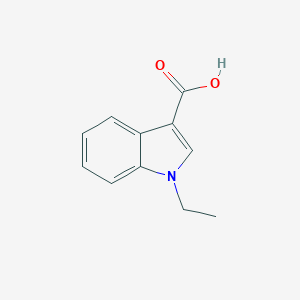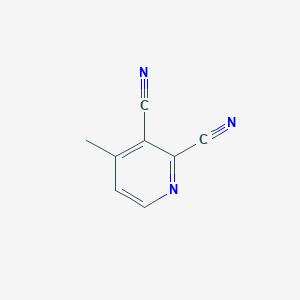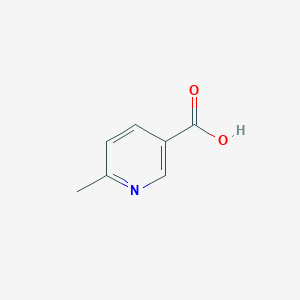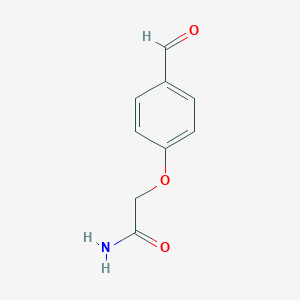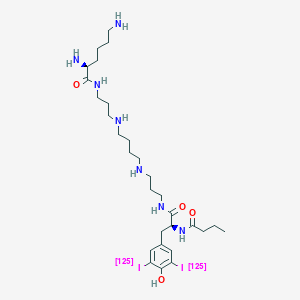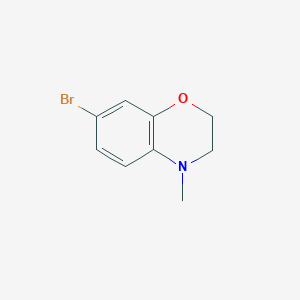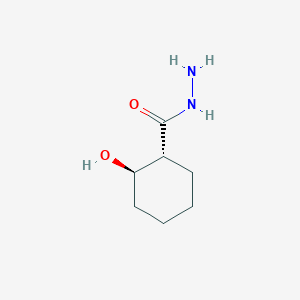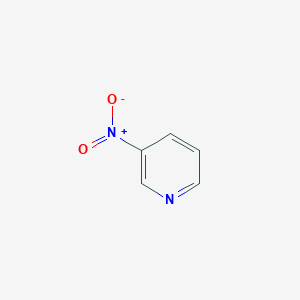![molecular formula C10H10N2O2 B143036 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one CAS No. 137538-56-8](/img/structure/B143036.png)
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BHIP and is a benzimidazole derivative. BHIP has been studied for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
BHIP exerts its effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. BHIP has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, and histone deacetylase, which are involved in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
BHIP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in various cell types. BHIP has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
BHIP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, BHIP has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
BHIP has several potential future directions, including its use as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage, administration route, and toxicity of BHIP. BHIP can also be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and target specificity.
Conclusion:
In conclusion, 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one is a promising compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. BHIP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the optimal use of BHIP as a therapeutic agent.
Synthesemethoden
BHIP can be synthesized by various methods, including the reaction of 5-nitro-1H-benzo[d]imidazole with ethyl acetoacetate in the presence of a base, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amino compound is then subjected to a Mannich reaction with formaldehyde and a suitable amine to obtain BHIP.
Wissenschaftliche Forschungsanwendungen
BHIP has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that BHIP has anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BHIP has also been studied for its neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
137538-56-8 |
|---|---|
Produktname |
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1-(5-hydroxy-1H-benzimidazol-4-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-7(13)9-8(14)4-3-6-10(9)12-5-11-6/h3-5,14H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
CRFFVDFBQQHRRM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC2=C1N=CN2)O |
Kanonische SMILES |
CCC(=O)C1=C(C=CC2=C1N=CN2)O |
Synonyme |
1-Propanone,1-(5-hydroxy-1H-benzimidazol-4-yl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



